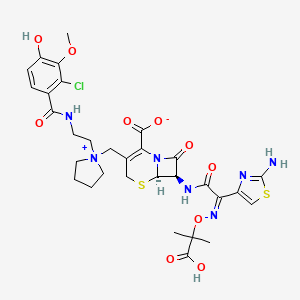

Cefiderocol catechol 3-methoxy

説明

Structure

2D Structure

特性

CAS番号 |

2243393-93-1 |

|---|---|

分子式 |

C31H36ClN7O10S2 |

分子量 |

766.2 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |

InChIキー |

UCHYYVODFWKSCG-GNCUCHJPSA-N |

異性体SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |

正規SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Cefiderocol Mechanism of Action: A Catechol Siderophore "Trojan Horse" Strategy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), offers a promising therapeutic option by employing a unique "Trojan horse" mechanism to overcome common resistance pathways.[1] Structurally similar to ceftazidime (B193861) and cefepime, Cefiderocol is distinguished by a catechol moiety on its C-3 side chain.[2][3] This group chelates ferric iron, allowing the drug to mimic natural siderophores and hijack the bacteria's own active iron transport systems to gain entry into the periplasmic space.[2][4][5] This active transport bypasses resistance mechanisms such as porin channel mutations and efflux pumps.[1][6] Once inside, Cefiderocol exerts its bactericidal effect by inhibiting peptidoglycan cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), primarily PBP3.[2][7] Furthermore, its core structure confers high stability against hydrolysis by a broad spectrum of β-lactamases, including serine- and metallo-carbapenemases.[2][5][8] This guide provides an in-depth examination of Cefiderocol's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: A Dual-Action Approach

Cefiderocol's efficacy stems from a two-step mechanism: active transport across the outer bacterial membrane followed by potent inhibition of cell wall synthesis.

The "Trojan Horse" Siderophore Strategy

Gram-negative bacteria have a low-permeability outer membrane that acts as a barrier to many antibiotics.[1] To acquire essential nutrients like iron, they utilize active transport systems. Bacteria secrete high-affinity iron-chelating molecules called siderophores to scavenge ferric iron (Fe³⁺) from the host environment.[5] The resulting iron-siderophore complexes are then recognized by specific outer membrane receptors and actively transported into the periplasmic space.[5]

Cefiderocol exploits this vital pathway.[1] The chlorocatechol group on its side chain is a powerful iron chelator.[2][4] In the iron-depleted conditions of a host infection, Cefiderocol binds to ferric iron and is actively transported into the bacterial periplasm through various siderophore receptors, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[1][2] This active uptake mechanism achieves higher periplasmic concentrations of the drug than would be possible through passive diffusion via porin channels alone, effectively overcoming resistance mediated by porin loss.[2]

Caption: Cefiderocol's "Trojan Horse" mechanism of entry into Gram-negative bacteria.

Inhibition of Peptidoglycan Synthesis

Once in the periplasmic space, Cefiderocol dissociates from the iron ion.[8] It then functions as a classic β-lactam antibiotic, covalently binding to and inactivating penicillin-binding proteins (PBPs).[7] PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the polymer chains to form the rigid cell wall. Cefiderocol shows a particularly high affinity for PBP3, which is primarily involved in cell division.[2][9] Inhibition of PBP3 leads to the formation of elongated, filamentous cells and ultimately results in cell lysis and bacterial death.[2]

Caption: Mechanism of cell wall synthesis inhibition by Cefiderocol.

Quantitative In Vitro Activity

Cefiderocol's potency is quantified by its low minimum inhibitory concentrations (MICs) against a wide range of pathogens, its high binding affinity for target PBPs, and its robust stability in the presence of β-lactamase enzymes.

Antibacterial Spectrum (MIC Data)

Cefiderocol demonstrates potent activity against a broad spectrum of clinically relevant aerobic Gram-negative bacilli, including carbapenem-resistant isolates.[10] Susceptibility testing must be performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic in vivo conditions and ensure the upregulation of the iron transporters Cefiderocol utilizes.[11]

| Organism | Resistance Profile | Isolates (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Acinetobacter baumannii | Carbapenem-Resistant | 150 | 1 | 8 | [12] |

| Acinetobacter baumannii | Carbapenem-Resistant | 126 | - | 128 | [13] |

| Enterobacterales | Carbapenem-Resistant | 250 | 0.5 | 2 | [12] |

| Klebsiella pneumoniae | Carbapenem-Resistant | 105 | 0.125 | 1 | [13] |

| Pseudomonas aeruginosa | Carbapenem-Resistant | 200 | 0.5 | 4 | [12] |

| Pseudomonas aeruginosa | Extensively Drug-Resistant (XDR) | 235 | 0.5 | 4 | [14] |

| Stenotrophomonas maltophilia | - | 50 | 0.25 | 0.5 | [12] |

MIC₅₀/₉₀: The concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Penicillin-Binding Protein (PBP) Affinity

The bactericidal activity of Cefiderocol is directly related to its affinity for PBPs. Competitive binding assays are used to determine the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin probe (IC₅₀). Cefiderocol binds with high affinity primarily to PBP3 across key Gram-negative species.[9]

| Organism | PBP Target | IC₅₀ (µg/mL) | Reference |

| Escherichia coli | PBP3 | 0.03 | [15] |

| Pseudomonas aeruginosa | PBP3 | <0.05 | [16] |

| Acinetobacter baumannii | PBP3 | 0.5 | [17] |

Lower IC₅₀ values indicate higher binding affinity.

Stability Against β-Lactamases

A critical feature of Cefiderocol is its high stability against hydrolysis by a wide array of β-lactamases, a primary mechanism of resistance to β-lactam antibiotics.[8] Its structure, which combines features of ceftazidime and cefepime, provides steric hindrance that protects the β-lactam ring.[2][18] Cefiderocol is stable against Ambler class A (e.g., KPC), class B (e.g., NDM, VIM), class C (e.g., AmpC), and class D (e.g., OXA-48) β-lactamases.[5][8]

| β-Lactamase | Organism Source | Cefiderocol Kᵢ (µM) | Comparator: Ceftazidime Kᵢ (µM) | Fold Lower Affinity (Cefiderocol vs. Ceftazidime) | Reference |

| AmpC | P. aeruginosa SR24-12 | 17 | 1.0 | 17x | [19] |

| AmpC | E. cloacae P99 | >1000 | 1.35 | >740x | [19] |

Kᵢ (inhibition constant): A measure of affinity; a higher Kᵢ value indicates lower affinity of the enzyme for the antibiotic, meaning the antibiotic is more stable and a poorer substrate for hydrolysis.

Key Experimental Methodologies

The unique characteristics of Cefiderocol necessitate specialized laboratory protocols for accurate assessment of its activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for Cefiderocol susceptibility testing via broth microdilution.[12]

-

Media Preparation (ID-CAMHB):

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

-

To deplete iron, add an iron-chelating resin (e.g., Chelex-100) at 2% (w/v) to the CAMHB.[12]

-

Stir the mixture for a minimum of 6 hours at room temperature.[20]

-

Remove the resin by filtration. The final iron concentration should be ≤0.03 mg/L.[20]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the prepared ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

-

-

Plate Preparation and Inoculation:

-

Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover the desired concentration range (e.g., 0.008 to 128 µg/mL).[12]

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (bacteria in ID-CAMHB, no antibiotic) and a sterility control well (ID-CAMHB only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

-

Interpretation:

Caption: Experimental workflow for Cefiderocol MIC determination by broth microdilution.

Protocol: Competitive PBP Binding Assay

This assay measures the ability of Cefiderocol to compete with a fluorescently-labeled penicillin for binding to PBPs.[15]

-

Bacterial Membrane Preparation:

-

Grow the bacterial strain of interest to mid-log phase and harvest cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells via sonication or French press.

-

Perform a high-speed centrifugation (ultracentrifugation) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer and determine the total protein concentration.[15]

-

-

Competitive Binding Reaction:

-

In separate tubes, incubate a standardized amount of the membrane preparation with increasing concentrations of unlabeled Cefiderocol for 10-30 minutes at 30-37°C.

-

Add a fixed, sub-saturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.[15]

-

Incubate for an additional 10-15 minutes to allow the probe to bind to any PBPs not occupied by Cefiderocol.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently-labeled PBP bands using a fluorescence gel scanner.[15]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP bands in each lane.

-

The intensity of a band will decrease as the concentration of Cefiderocol increases, indicating successful competition.

-

Plot the percentage of probe binding against the Cefiderocol concentration and fit the data to determine the IC₅₀ value.

-

Protocol: β-Lactamase Hydrolysis Assay

This spectrophotometric assay measures the stability of Cefiderocol by quantifying its rate of hydrolysis by a purified β-lactamase enzyme.[21]

-

Reagent Preparation:

-

Prepare a solution of purified β-lactamase enzyme of a known concentration in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Prepare a stock solution of the chromogenic cephalosporin substrate, Nitrocefin.[21][22] Nitrocefin is yellow but turns red upon hydrolysis of its β-lactam ring.

-

Prepare a stock solution of Cefiderocol for stability testing.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To a well, add the assay buffer and the β-lactamase enzyme solution.

-

To initiate the reaction, add the Nitrocefin substrate.

-

Immediately place the plate in a microplate reader.

-

-

Measurement and Analysis:

-

Measure the rate of Nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time in kinetic mode.[21][22]

-

To test the stability of Cefiderocol, perform the same reaction but pre-incubate the enzyme with Cefiderocol before adding Nitrocefin. A stable compound like Cefiderocol will not be hydrolyzed and will show little to no inhibition of the enzyme's ability to hydrolyze Nitrocefin.

-

Alternatively, the direct hydrolysis of Cefiderocol can be measured by monitoring the change in its specific UV absorbance, though this is less common for routine assays.[23] The relative hydrolysis rate compared to a known substrate (e.g., imipenem) can be calculated.

-

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative pathogens. Its novel "Trojan horse" mechanism, which co-opts bacterial iron uptake systems, allows it to bypass key resistance mechanisms and achieve potent bactericidal concentrations in the periplasmic space.[1] This unique entry strategy, combined with its high affinity for PBP3 and remarkable stability against a wide range of potent β-lactamases, makes it a critical tool for treating serious infections with limited therapeutic alternatives.[2][24] Understanding this multifaceted mechanism of action is essential for its appropriate clinical use and for guiding the future development of next-generation siderophore-conjugated antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cefiderocol - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. benchchem.com [benchchem.com]

- 13. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. benchchem.com [benchchem.com]

- 16. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Stability and low induction propensity of cefiderocol against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. paho.org [paho.org]

- 21. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 24. academic.oup.com [academic.oup.com]

The Trojan Horse Strategy: A Technical Guide to the Role of the Chlorocatechol Group in Cefiderocol's Bacterial Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefiderocol (B606585) represents a paradigm shift in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its novel "Trojan horse" strategy, enabled by a key structural feature—a chlorocatechol group—allows it to bypass common resistance mechanisms. This technical guide provides an in-depth exploration of the pivotal role of the chlorocatechol moiety in Cefiderocol's bacterial uptake. We will dissect the mechanism of siderophore mimicry, detail the active transport process across the bacterial outer membrane via iron uptake pathways, and present supporting quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and antibiotic development.

Introduction: Overcoming Gram-Negative Resistance

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. Furthermore, the expression of porin channel mutations and efflux pumps that actively remove drugs from the cell significantly contributes to antibiotic resistance. Cefiderocol, a siderophore cephalosporin, is engineered to overcome these challenges. Its structure is a hybrid of ceftazidime (B193861) and cefepime, providing stability against a wide array of β-lactamases.[1][2] However, its most innovative feature is the chlorocatechol group attached to the C-3 side chain.[2][3] This group mimics natural siderophores, which are small molecules produced by bacteria to scavenge essential iron from the host environment.[4] By chelating iron, Cefiderocol hijacks the bacteria's own iron transport systems to gain entry into the periplasmic space, where it can then inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[5][6][7]

The Siderophore Mimicry Mechanism: The Role of the Chlorocatechol Group

The cornerstone of Cefiderocol's unique mechanism of action is its ability to act as a siderophore mimic. This functionality is entirely dependent on the chlorocatechol group.

Iron Chelation

The two hydroxyl groups on the catechol moiety of Cefiderocol are crucial for its ability to chelate ferric iron (Fe³⁺) with high affinity.[8][9] This process is fundamental to its "Trojan horse" strategy. In the iron-limited environment of a host infection, bacteria upregulate their iron acquisition systems. Cefiderocol, by forming a complex with the available ferric iron, effectively disguises itself as a beneficial iron-siderophore complex.[4][10]

Experimental evidence confirms the essentiality of the catechol group for this function. A synthetic derivative of Cefiderocol where one of the hydroxyl groups is replaced by a methoxy (B1213986) group (cefiderocol catechol 3-methoxy) loses its ability to chelate iron and, consequently, its potent antibacterial activity is significantly reduced.[8][9]

Active Transport via Iron Uptake Systems

Once the Cefiderocol-iron complex is formed, it is recognized and actively transported across the bacterial outer membrane by specific TonB-dependent receptors (TBDRs), which are normally used for the uptake of natural siderophores.[4][11] This active transport is an energy-dependent process, driven by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptors.[7]

This active transport mechanism provides Cefiderocol with several key advantages:

-

Increased Periplasmic Concentration: Active transport leads to a higher concentration of the drug in the periplasm compared to passive diffusion through porin channels.[12]

-

Bypassing Resistance Mechanisms: By utilizing dedicated iron transporters, Cefiderocol can circumvent resistance mechanisms such as the downregulation or mutation of porin channels and the upregulation of efflux pumps.[13]

The specific iron transporters involved in Cefiderocol uptake vary between different bacterial species:

-

In Pseudomonas aeruginosa , the primary transporters identified are PiuA and PirA.[11] Further studies have identified a repertoire of other TBDRs, including PiuD, PfuA, OptE, OptJ, and FptA, that can also contribute to the uptake of siderophore-drug conjugates.[14]

-

In Escherichia coli , the transporters CirA and Fiu are principally responsible for Cefiderocol uptake.[15]

-

In Acinetobacter baumannii , mutations in the TonB-dependent receptor gene piuA have been associated with the emergence of heteroresistance.[2]

Quantitative Data

The following tables summarize key quantitative data that underscore the importance of the chlorocatechol group and the siderophore pathway for Cefiderocol's activity.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefiderocol and Comparators

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Imipenem-resistant P. aeruginosa | Cefiderocol | 1 | 1 | [16] |

| Ceftolozane/tazobactam | 4 | >64 | [16] | |

| Ceftazidime/avibactam | 16 | >64 | [16] | |

| Imipenem-resistant A. baumannii | Cefiderocol | 8 | 8 | [16] |

| Ceftolozane/tazobactam | >64 | >64 | [16] | |

| Ceftazidime/avibactam | >64 | >64 | [16] | |

| S. maltophilia | Cefiderocol | 0.25 | 0.25 | [16] |

| Ceftolozane/tazobactam | >64 | >64 | [16] | |

| Ceftazidime/avibactam | >64 | >64 | [16] | |

| Carbapenem-resistant K. pneumoniae | Cefiderocol | 0.125 | 1 | [17] |

| Colistin | - | - | [17] | |

| Ceftazidime/avibactam | - | - | [17] | |

| MDR P. aeruginosa | Cefiderocol | 0.25 | 1 | [18] |

| Ceftolozane/tazobactam | 8 | >256 | [18] | |

| Ceftazidime/avibactam | 16 | >256 | [18] | |

| Carbapenem-resistant E. coli | Cefiderocol | - | - | [19] |

| Ceftazidime/avibactam | 0.5 | - | [19] | |

| Ceftazidime | 64 | - | [19] |

Table 2: Impact of Iron and the Catechol Group on Cefiderocol Activity against P. aeruginosa PAO1

| Compound | Medium | MIC (µg/mL) | Reference(s) |

| Cefiderocol | Iron-Depleted CAMHB | 0.031 | [9] |

| Cefiderocol | CAMHB | 0.125 | [9] |

| This compound | Iron-Depleted CAMHB | 8 | [9] |

| Ceftazidime | Iron-Depleted CAMHB | 0.5 | [9] |

| Ceftazidime | CAMHB | 0.5 | [9] |

Table 3: Binding Affinity of Cefiderocol and Comparators to P. aeruginosa PBP3

| Compound | pIC₅₀ (S2d assay) | pIC₅₀ (Bocillin-FL assay) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |

| Cefiderocol | 6.4 ± 0.1 | 5.3 ± 0.1 | 3000 ± 300 | [2][5] |

| Ceftazidime | 5.8 ± 0.1 | 4.8 ± 0.1 | 3400 ± 300 | [2][5] |

| Cefepime | 6.5 ± 0.1 | 5.4 ± 0.1 | 9600 ± 1000 | [2][5] |

| Meropenem | 6.1 ± 0.1 | 5.1 ± 0.1 | 11000 ± 1000 | [2][5] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the role of the chlorocatechol group in Cefiderocol's bacterial uptake.

Determination of Minimum Inhibitory Concentration (MIC) in Iron-Depleted Medium

The in vitro activity of Cefiderocol is significantly influenced by the iron concentration of the growth medium. To accurately assess its potency, MIC testing is performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).

Protocol Overview:

-

Preparation of ID-CAMHB:

-

Cation-adjusted Mueller-Hinton broth (CAMHB) is treated with Chelex 100 resin to chelate and remove divalent cations, including iron.[6]

-

The broth is then filtered to remove the resin.

-

Essential cations such as Ca²⁺ and Mg²⁺ are replenished to standard concentrations, while ensuring the final iron concentration is minimal.[6]

-

-

Broth Microdilution:

-

A serial two-fold dilution of Cefiderocol is prepared in ID-CAMHB in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.

-

Radiolabeled Cefiderocol Uptake Assay

To directly measure the accumulation of Cefiderocol inside bacterial cells, a radiolabeled version of the drug, such as [thiazole-¹⁴C]cefiderocol, is used.

Protocol Overview:

-

Bacterial Culture Preparation:

-

Bacteria are grown overnight in both iron-depleted and iron-sufficient media to compare uptake under different conditions of iron transporter expression.

-

-

Uptake Assay:

-

Bacterial cells are harvested, washed, and resuspended in fresh medium.

-

Radiolabeled Cefiderocol is added to the cell suspension.

-

At various time points, aliquots of the suspension are rapidly filtered through a membrane filter to separate the cells from the medium.

-

The filters are washed to remove any non-specifically bound radiolabel.

-

-

Quantification:

-

The radioactivity retained on the filters (representing intracellular Cefiderocol) is measured using a scintillation counter.

-

The amount of Cefiderocol taken up by the cells is calculated and plotted over time.

-

Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a colorimetric method used to detect and quantify siderophore production and can be adapted to assess the iron-chelating activity of Cefiderocol.

Protocol Overview:

-

Preparation of CAS Agar (B569324):

-

A blue-colored complex is formed between the dye Chrome Azurol S, ferric iron (FeCl₃), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[7]

-

This complex is incorporated into an agar medium.

-

-

Assay Performance:

-

A sample of Cefiderocol is spotted onto the CAS agar plate.

-

If Cefiderocol chelates the iron from the CAS complex, the dye will change color from blue to orange, forming a halo around the spot.

-

The diameter of the orange halo is proportional to the iron-chelating activity of the compound.[7]

-

Visualizing the Uptake Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Cefiderocol's "Trojan Horse" uptake mechanism.

Caption: Workflow for radiolabeled Cefiderocol uptake assay.

Conclusion

The chlorocatechol group is the linchpin of Cefiderocol's innovative strategy to combat multidrug-resistant Gram-negative bacteria. Its ability to mimic siderophores, chelate iron, and hijack bacterial iron transport systems allows for efficient entry into the periplasmic space, bypassing key resistance mechanisms. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview of the critical role of this chemical moiety. A thorough understanding of this "Trojan horse" mechanism is essential for the effective clinical application of Cefiderocol and for the future design of novel antibiotics that can overcome the formidable defenses of Gram-negative pathogens.

References

- 1. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TonB-Dependent Receptor Repertoire of Pseudomonas aeruginosa for Uptake of Siderophore-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Cefiderocol in Combating Carbapenem-Resistant Acinetobacter baumannii: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Siderophore Detection assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of ceftazidime-avibactam and cefiderocol resistance in ST131-H30R1-Escherichia coli isolates with KPC-3 mutants and application of FTIR biotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Activity of Cefiderocol and Ceftazidime-Avibactam, Against Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefiderocol Resistance in Acinetobacter baumannii: Roles of β-Lactamases, Siderophore Receptors, and Penicillin Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Hope Against Antimicrobial-Resistance Wars: Cefiderocol[v1] | Preprints.org [preprints.org]

- 12. Activity of cefiderocol, ceftazidime-avibactam, and eravacycline against extended-spectrum cephalosporin-resistant Escherichia coli clinical isolates (2012-20017) in relation to phylogenetic background, sequence type 131 subclones, blaCTX-M genotype, and coresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of cefiderocol against comparators (ceftazidime-avibactam, ceftazidime-avibactam/ aztreonam combination, and colistin) against clinical isolates of meropenem-resistant Klebsiella pneumoniae from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of TonB-dependent siderophore receptor inhibitors against Flavobacterium columnare using a structure-based high-throughput virtual screening method [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

- 16. protocols.io [protocols.io]

- 17. Activity of Cefiderocol, Ceftazidime-Avibactam, and Eravacycline against Carbapenem-Resistant Escherichia coli Isolates from the United States and International Sites in Relation to Clonal Background, Resistance Genes, Coresistance, and Region - PMC [pmc.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. TonB-Dependent Receptor Repertoire of Pseudomonas aeruginosa for Uptake of Siderophore-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: An In-depth Technical Guide to the Iron Chelation Properties of the Cefiderocol Catechol Moiety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefiderocol (B606585) represents a paradigm shift in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, leveraging the pathogen's own iron acquisition systems, is critically dependent on the iron-chelating properties of its catechol moiety. This technical guide provides a comprehensive overview of the core principles governing this interaction, detailing the mechanism of iron binding, transport, and the experimental methodologies used to characterize these processes. Quantitative data from key studies are summarized to provide a comparative perspective on cefiderocol's activity, and logical workflows are visualized to elucidate the intricate "Trojan horse" strategy.

The Cefiderocol Catechol Moiety and its Role in Iron Chelation

Cefiderocol is a siderophore cephalosporin (B10832234) that structurally resembles ceftazidime (B193861) and cefepime (B1668827) but is distinguished by the presence of a chlorocatechol group at the C-3 side chain.[1][2] This catechol moiety is the functional component responsible for cefiderocol's siderophore activity, enabling it to bind to ferric iron (Fe³⁺).[1][3] This mimicry of natural siderophores—small molecules produced by bacteria to scavenge iron—allows cefiderocol to exploit bacterial iron transport systems.[1][4] The chelation of iron by the catechol group is essential for the drug's potent antibacterial activity; modification of one of the hydroxyl groups of the catechol to a methoxy (B1213986) group results in a loss of chelating ability and significantly reduced antibacterial efficacy.[1][5]

Mechanism of Action: A "Trojan Horse" Approach

The primary mechanism of action of cefiderocol involves a "Trojan horse" strategy to gain entry into the periplasmic space of Gram-negative bacteria.[2][6] This process can be broken down into the following key steps:

-

Iron Chelation: In the extracellular environment, the catechol moiety of cefiderocol chelates ferric iron, forming a cefiderocol-iron complex.[3][5]

-

Active Transport: This complex is recognized and actively transported across the outer bacterial membrane by various siderophore receptor proteins, which are part of the TonB-dependent transport system.[6][7] Specific transporters identified include CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[6][8]

-

Periplasmic Accumulation: This active transport mechanism allows cefiderocol to bypass the porin channels, which are often a barrier to other β-lactam antibiotics, and to accumulate at high concentrations in the periplasmic space.[1][9]

-

Drug Release and Target Engagement: Once in the periplasm, cefiderocol dissociates from the iron.[2][10] The free cefiderocol then binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[1][11]

This active transport strategy makes cefiderocol effective against many multidrug-resistant Gram-negative pathogens, including those that have developed resistance to other β-lactams through mechanisms like porin loss or the production of various β-lactamases.[1][11]

Quantitative Data on Cefiderocol's Activity

The efficacy of cefiderocol is intrinsically linked to the iron-depleted conditions found in a host during infection, which trigger bacteria to upregulate their iron transport systems.[12] Consequently, in vitro susceptibility testing for cefiderocol requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[2][13]

Table 1: Iron Chelation and Uptake Studies

| Experiment Type | Key Finding | Organism(s) | Reference |

| Chrome Azurol B (CAB) Assay | Cefiderocol demonstrates significant ferric iron chelation activity, comparable to natural siderophores like pyoverdine. Ceftazidime and a cefiderocol analog with a methoxy-substituted catechol show no chelation. | P. aeruginosa | [3][5] |

| Radiolabeled Cefiderocol Uptake | The uptake of [¹⁴C]cefiderocol is significantly higher in bacteria grown in iron-depleted media compared to iron-sufficient media, indicating reliance on upregulated iron transporters. | P. aeruginosa | [3][5] |

| Calcein-AM Iron Uptake Assay | Cefiderocol facilitates the transport of extracellular iron into bacterial cells, similar to natural siderophores. | P. aeruginosa | [5] |

Table 2: In Vitro Susceptibility of Key Gram-Negative Pathogens to Cefiderocol

| Organism | Resistance Profile | Cefiderocol MIC₅₀ (mg/L) | Cefiderocol MIC₉₀ (mg/L) | Reference |

| Enterobacterales | Carbapenem-non-susceptible | 1 | 4 | [14] |

| Enterobacterales | All isolates | 0.5 | 1 | [13] |

| Pseudomonas aeruginosa | Carbapenem-non-susceptible | 0.5 | 1 | [14] |

| Pseudomonas aeruginosa | All isolates | 0.5 | 0.5 | [13] |

| Acinetobacter baumannii | Carbapenem-non-susceptible | 1 | 4 | [14] |

| Acinetobacter spp. | All isolates | 1 | 2 | [13] |

| Stenotrophomonas maltophilia | All isolates | 0.5 | 0.25 | [13] |

MIC values were determined using the broth microdilution method with iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).

Experimental Protocols

Chrome Azurol B (CAB) Assay for Iron Chelation

This spectrophotometric assay is a common method to qualitatively and semi-quantitatively assess the iron-chelating ability of siderophores.

Principle: The assay is based on the high affinity of the dye chrome azurol B for ferric iron, forming a stable blue-colored complex. When a competing chelator, such as cefiderocol, is introduced, it sequesters the iron from the dye, resulting in a color change from blue to orange, which can be measured by a decrease in absorbance at 630 nm.[5][15]

Methodology:

-

A solution of the CAB-iron complex is prepared.

-

Varying concentrations of the test compound (e.g., cefiderocol, ceftazidime) are added to the CAB-iron solution.

-

The mixture is incubated to allow for the chelation reaction to occur.

-

The absorbance of the solution is measured at 630 nm using a spectrophotometer.

-

A decrease in absorbance indicates a positive chelation activity.[5]

Radiolabeled Drug Uptake Assay

This method directly quantifies the accumulation of the drug inside bacterial cells.

Principle: By using a radiolabeled form of cefiderocol (e.g., [¹⁴C]cefiderocol), its transport into the bacterial cell can be tracked and measured over time.

Methodology:

-

Bacterial cultures are grown under both iron-depleted and iron-sufficient conditions.

-

The cells are washed and resuspended in fresh media.

-

[¹⁴C]cefiderocol and ferric ammonium (B1175870) citrate (B86180) are added to the cell suspensions.

-

At various time points, aliquots of the suspension are removed and filtered through a nitrocellulose membrane to separate the cells from the medium.

-

The radioactivity retained on the filter, corresponding to the intracellular drug concentration, is measured using a liquid scintillation counter.[3]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the standard method for determining the in vitro susceptibility of bacteria to cefiderocol.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Serial twofold dilutions of cefiderocol are prepared in 96-well microtiter plates using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of cefiderocol at which there is no visible growth.[12][13]

Visualizing the Cefiderocol Mechanism

The following diagrams illustrate the key pathways and experimental workflows related to the iron chelation properties of the cefiderocol catechol moiety.

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Caption: Experimental workflow for the Chrome Azurol B (CAB) assay.

Caption: Workflow for the radiolabeled drug uptake assay.

Conclusion

The catechol moiety of cefiderocol is the cornerstone of its innovative strategy to overcome the formidable outer membrane of Gram-negative bacteria. By hijacking bacterial iron transport systems, cefiderocol achieves high periplasmic concentrations, enabling potent bactericidal activity even against highly resistant strains. Understanding the intricacies of this iron chelation and transport mechanism, as detailed in this guide, is crucial for the effective clinical application of cefiderocol and for the future development of next-generation siderophore-antibiotic conjugates. The experimental protocols and data presented herein provide a foundational resource for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cefiderocol - Wikipedia [en.wikipedia.org]

- 3. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fetroja® (cefiderocol) | The Battle for Iron [fetroja.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, Against Gram-Negative Bacilli Isolated by Clinical Laboratories in North America and Europe in 2015-2016: SIDERO-WT-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

A Technical Whitepaper on the Physicochemical Properties and Functional Role of Cefiderocol's Chlorocatechol Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a novel parenteral siderophore cephalosporin (B10832234) engineered to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its chemical architecture is similar to ceftazidime (B193861) and cefepime (B1668827) but features a unique chlorocatechol moiety on the C-3 side chain.[2][3] This functional group is the cornerstone of Cefiderocol's "Trojan Horse" mechanism of action, which exploits the bacteria's own iron uptake systems to gain entry into the periplasmic space.[4][5][6]

The chlorocatechol group acts as a siderophore, a small molecule with high affinity for chelating ferric iron (Fe³⁺).[7][8] The resulting Cefiderocol-iron complex is actively transported across the bacterial outer membrane, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.[3][5][9] Once in the periplasm, Cefiderocol dissociates from the iron and exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, leading to the disruption of cell wall synthesis.[6][9]

This technical guide provides an in-depth analysis of the core physicochemical properties of Cefiderocol's chlorocatechol group, its role in the mechanism of action, and the experimental protocols used for its characterization.

Physicochemical Properties of the Chlorocatechol Moiety

The defining characteristic of the chlorocatechol group is its ability to function as a highly effective iron chelator. This property is central to Cefiderocol's classification as a siderophore antibiotic.

Iron Chelation and Siderophore Activity

The two adjacent hydroxyl groups on the catechol ring are essential for the high-affinity chelation of ferric iron.[7] This mimics the function of naturally occurring siderophores that bacteria use to scavenge iron, an essential nutrient, from their environment.[4][8] Studies have demonstrated that modifying one of the hydroxyl groups to a methoxy (B1213986) group significantly reduces the molecule's iron-chelating ability and, consequently, its antibacterial activity, confirming the critical role of the catechol structure.[4][7][10] Cefiderocol's potent siderophore activity allows it to form a stable complex with iron, which is then recognized and actively transported by bacterial iron transporter systems.[5][11]

Structural Stability

The overall structure of Cefiderocol, including the C-3 side chain containing the chlorocatechol group, confers high stability against a wide variety of β-lactamases, including both serine- and metallo-carbapenemases.[3][4][12] This stability ensures the antibiotic remains intact and active until it reaches its PBP target in the periplasm.

Solubility

While the chlorocatechol group itself contributes to the molecule's polarity, the entire C-3 side chain features a quaternized N-methyl-pyrrolidine moiety. This structure confers zwitterionic properties, which significantly enhance Cefiderocol's water solubility, a crucial characteristic for an intravenously administered drug.[13]

Quantitative Physicochemical Data

| Property | Description | Significance | References |

| Siderophore Activity | High-affinity chelation of ferric iron (Fe³⁺) via the catechol functional group. | Enables active transport into bacterial cells using iron uptake systems ("Trojan Horse" mechanism). | [7][8][11] |

| β-Lactamase Stability | The molecular structure, including the C-3 side chain, is stable against hydrolysis by numerous β-lactamases. | Allows Cefiderocol to remain effective against many resistant bacterial strains. | [4][12][14] |

| Aqueous Solubility | Enhanced by the zwitterionic pyrrolidinium (B1226570) group on the C-3 side chain. | Essential for its formulation as a parenteral (intravenous) drug. | [13] |

Visualizing the "Trojan Horse" Mechanism of Action

The mechanism by which the chlorocatechol group facilitates Cefiderocol's entry into and action within bacterial cells is a multi-step process. This pathway leverages the bacterium's need for iron, turning an essential metabolic pathway into a delivery route for the antibiotic.

Key Experimental Protocols

Characterizing the unique properties of Cefiderocol and its chlorocatechol group requires specialized methodologies.

Protocol for Siderophore Activity Detection: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method used to detect the iron-chelating activity of siderophores. It serves as a primary method to confirm the functional properties of Cefiderocol's catechol group.

-

Principle: The assay uses a blue-colored ternary complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent. In the presence of a strong iron chelator like Cefiderocol, the iron is stripped from the dye complex. This causes a distinct color change from blue to orange/yellow, providing a qualitative or quantitative measure of siderophore activity.[15]

-

Reagents: CAS indicator solution (containing CAS, hexadecyltrimethylammonium bromide), nutrient-controlled agar (B569324) or broth (typically iron-depleted).

-

Methodology (Agar Plate Assay): a. Prepare iron-depleted CAS agar plates. The medium will be blue. b. Inoculate the plate with the test substance (e.g., a disk saturated with Cefiderocol solution). c. Incubate under appropriate conditions (e.g., 30°C for 24-48 hours).[15] d. Observation: A positive result is indicated by the formation of an orange or yellow halo around the inoculation site, where Cefiderocol has chelated the iron from the CAS dye.[15]

-

Application: This assay has been used to provide direct evidence that Cefiderocol possesses potent siderophore activity, which is absent in analogues lacking the catechol moiety.[7]

Protocol for Quantification and Stability Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying Cefiderocol concentrations in biological matrices, essential for pharmacokinetic, pharmacodynamic, and stability studies.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The concentration of the target analyte (Cefiderocol) is determined by a detector (e.g., UV-Vis or Mass Spectrometry).

-

Sample Preparation (from serum): a. To a 300 µL serum sample, add 180 µL of 15% perchloric acid to precipitate proteins.[16] b. Add 300 µL of acetonitrile (B52724) for further deproteinization.[16] c. Vortex the mixture for 10 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[16] d. Collect the supernatant for injection into the HPLC system.[16]

-

Chromatographic Conditions: a. Column: Reverse-phase C18 or biphenyl (B1667301) column (e.g., 5 µm, 150 x 4.6 mm).[16][17] b. Mobile Phase: Gradient elution using a mixture of an acidic buffer (e.g., phosphate (B84403) buffer, pH 2.6) and an organic solvent (e.g., acetonitrile).[16] c. Flow Rate: Typically 1.0 mL/min.[16] d. Temperature: Column maintained at 30°C.[16]

-

Detection: a. UV Detection: Quantification is performed by measuring the peak area at a wavelength of approximately 260 nm.[16] b. Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, electrospray ionization in positive mode can be used, monitoring specific mass transitions for Cefiderocol.[18]

The following diagram illustrates a generalized workflow for this analytical process.

Conclusion

The chlorocatechol group is the defining structural and functional element of Cefiderocol. Its intrinsic physicochemical property as an iron chelator enables the antibiotic's unique siderophore-mediated "Trojan Horse" entry into Gram-negative bacteria. This mechanism allows Cefiderocol to bypass common resistance pathways and achieve high concentrations in the periplasm. Combined with its inherent stability against a broad array of β-lactamases, the properties conferred by the chlorocatechol moiety make Cefiderocol a critical therapeutic option for treating severe infections caused by multidrug-resistant pathogens. The specialized experimental protocols required for its analysis, particularly the use of iron-depleted media for susceptibility testing and robust HPLC methods for quantification, underscore the direct link between its fundamental chemistry and its clinical application.

References

- 1. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefiderocol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. dc.etsu.edu [dc.etsu.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Trojan Horse's Key: A Technical Guide to the Discovery and Synthesis of Cefiderocol's Catechol Side Chain

For Researchers, Scientists, and Drug Development Professionals

Cefiderocol (B606585), a fifth-generation cephalosporin (B10832234), represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action, which utilizes the bacteria's own iron uptake systems to gain entry into the periplasmic space, is critically dependent on its unique catechol siderophore side chain. This technical guide provides an in-depth exploration of the discovery and synthesis of this crucial chemical moiety, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved.

Discovery and Mechanism of Action

The discovery of Cefiderocol was driven by the urgent need for new antibiotics capable of overcoming established resistance mechanisms in Gram-negative pathogens. Researchers at Shionogi & Co., Ltd. conceptualized a molecule that could mimic natural siderophores, which are small, high-affinity iron-chelating compounds produced by bacteria to scavenge for ferric iron (Fe³⁺). By attaching a siderophore-like catechol group to a cephalosporin core, they created a molecule that could actively be transported across the bacterial outer membrane via iron transporter proteins.[1][2][3]

Once in the periplasmic space, Cefiderocol dissociates from the iron and binds to its primary target, penicillin-binding protein 3 (PBP3), inhibiting peptidoglycan synthesis and leading to bacterial cell death.[4][5] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasm compared to antibiotics that rely on passive diffusion through porin channels, thus bypassing a common mode of resistance.[2] The chlorocatechol moiety at the end of the C-3 side chain is the key to this siderophore activity.[3]

Synthesis of the Catechol Side Chain

The synthesis of Cefiderocol's catechol side chain is a multi-step process that begins with the preparation of the key intermediate, 2-chloro-3,4-dihydroxybenzaldehyde (B3260265). A patented method outlines the following synthetic pathway.[2]

Experimental Protocols

Step 1: Synthesis of 2-chloro-3,4-dihydroxybenzaldehyde [2]

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-3,4-dimethoxybenzaldehyde in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Reagent Addition: Add a Lewis acid, for example, anhydrous aluminum chloride (AlCl₃), to the solution while stirring at room temperature. Subsequently, add pyridine (B92270) dropwise.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude product is then purified, for example, by recrystallization, to yield 2-chloro-3,4-dihydroxybenzaldehyde.

Step 2: Protection of Hydroxyl Groups [2]

-

Reaction: The hydroxyl groups of 2-chloro-3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions in subsequent steps. This can be achieved using a suitable protecting group, such as benzyl (B1604629) or silyl (B83357) ethers.

Step 3: Oxidation of the Aldehyde [2]

-

Oxidation: The protected aldehyde is then oxidized to a carboxylic acid using a suitable oxidizing agent.

Step 4: Sulfonic Anhydride Conversion and Amidation [2]

-

Activation: The resulting carboxylic acid is activated, for example, by conversion to a sulfonic anhydride.

-

Amidation: The activated acid is then reacted with 1-(2-aminoethyl)pyrrolidine in an amidation reaction to form the final protected side chain.

Step 5: Coupling to the Cephalosporin Core and Deprotection

The protected side chain is then coupled to the 7-aminocephalosporanic acid (7-ACA) core, followed by deprotection of the hydroxyl groups to yield the final Cefiderocol molecule.

Quantitative Data: Synthesis

| Step | Reactant | Reagent(s) | Product | Yield (%) |

| 1 | 2-chloro-3,4-dimethoxybenzaldehyde | AlCl₃, Pyridine | 2-chloro-3,4-dihydroxybenzaldehyde | Not explicitly stated in the provided abstracts, but a similar synthesis of a dihydroxybenzoic acid derivative reported a yield of 96.7%.[6] |

| 2-5 | - | - | Protected and Coupled Side Chain | Overall yields for multi-step syntheses of complex molecules like Cefiderocol are typically not detailed in general literature but are crucial in process chemistry. |

Biological Activity and In Vitro Efficacy

The efficacy of Cefiderocol is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [7]

-

Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). The iron-depleted condition is crucial for assessing the siderophore-mediated activity of Cefiderocol.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 well-isolated colonies of the test organism in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in ID-CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range (e.g., 0.008 to 128 µg/mL).

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Cefiderocol at which there is no visible growth.

Time-Kill Assay [7]

-

Preparation: Prepare ID-CAMHB and a standardized bacterial inoculum as described for the MIC protocol, with a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: Prepare tubes with ID-CAMHB containing Cefiderocol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Enumeration: Perform serial ten-fold dilutions of the aliquots and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL versus time for each Cefiderocol concentration to assess the rate and extent of bacterial killing.

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro activity of Cefiderocol against various Gram-negative pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Cefiderocol MICs against Carbapenem-Resistant Enterobacterales (CRE) [8]

| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| All CRE | 0.5 | 4 | 98.2 |

Table 2: Cefiderocol MICs against Pseudomonas aeruginosa [8]

| Isolate Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| All P. aeruginosa | 0.12 | 0.5 | 99.6 |

| Extensively Drug-Resistant (XDR) | 0.12 | 1 | 97.3 |

Table 3: Cefiderocol MICs against Other Challenging Gram-Negative Pathogens [8]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Acinetobacter spp. | - | - | 97.7 |

| Stenotrophomonas maltophilia | - | - | 100 |

Conclusion

The catechol side chain of Cefiderocol is a testament to innovative drug design, enabling the antibiotic to circumvent common resistance mechanisms in Gram-negative bacteria. The synthesis of this crucial component, while complex, is achievable through established organic chemistry principles. The potent in vitro activity of Cefiderocol, demonstrated by its low MIC values against a wide array of challenging pathogens, underscores the success of the "Trojan horse" strategy. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the intricate chemistry and microbiology that underpin this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of cefiderocol side chain - Eureka | Patsnap [eureka.patsnap.com]

- 3. Cefiderocol - Wikipedia [en.wikipedia.org]

- 4. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FIC20200039I1 - Cefiderocol optionally in the form of a pharmaceutically acceptable salt or solvate - Google Patents [patents.google.com]

- 6. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

Cefiderocol's "Trojan Horse" Mechanism via Iron Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to effectively combat multidrug-resistant (MDR) Gram-negative bacteria. By mimicking natural siderophores, cefiderocol chelates iron and utilizes the bacteria's own iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3. This guide provides a comprehensive technical overview of cefiderocol's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

The rise of antimicrobial resistance, particularly in Gram-negative pathogens, poses a significant threat to global health. Organisms such as carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii have limited therapeutic options. Cefiderocol represents a significant advancement in antibiotic development due to its unique mode of entry into bacterial cells, which leverages the essential requirement of bacteria for iron.[1][2] This guide will delve into the core aspects of its function, providing researchers with the necessary information to understand and further investigate this promising antibiotic.

The "Trojan Horse" Mechanism of Action

Cefiderocol's structure is a hybrid of a cephalosporin core and a catechol-type siderophore moiety.[3][4] This siderophore component allows cefiderocol to bind to ferric iron (Fe³⁺) in the environment.[5] The resulting cefiderocol-iron complex is then recognized and actively transported across the outer membrane of Gram-negative bacteria by various iron transporter proteins.[5][6] This active transport mechanism allows cefiderocol to achieve higher concentrations in the periplasmic space compared to antibiotics that rely on passive diffusion through porin channels.[1]

Once in the periplasmic space, cefiderocol dissociates from the iron and binds to its primary target, penicillin-binding protein 3 (PBP3), inhibiting peptidoglycan synthesis and leading to cell death.[1][7]

Key Iron Transporters Involved

Several TonB-dependent receptors have been identified as crucial for the uptake of cefiderocol in different bacterial species:

-

Escherichia coli : CirA and Fiu transporters are primarily involved.[8]

-

Pseudomonas aeruginosa : The PiuA transporter plays a major role.[9]

-

Acinetobacter baumannii : PiuA and PirA have been implicated in cefiderocol uptake.[10]

Mutations or downregulation of these transporters can lead to reduced susceptibility to cefiderocol.[8][10]

Quantitative Data

In Vitro Activity of Cefiderocol

The following tables summarize the minimum inhibitory concentration (MIC) values of cefiderocol against a range of multidrug-resistant Gram-negative pathogens.

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterobacterales | Carbapenem-Resistant | 231 | 0.125-8 | 0.5-8 | [11] |

| Enterobacterales | Carbapenem Non-susceptible | - | 1 | 4 | [12] |

| Enterobacter cloacae complex | Carbapenemase-Producing | 54 | 1 | 4 | [13] |

| Klebsiella pneumoniae | KPC-3-Producing | - | - | - | [11] |

| Enterobacterales | NDM-Producing | 76 (E. coli), 54 (K. pneumoniae) | - | >32 (Disk Diffusion) | [14] |

| Pseudomonas aeruginosa | Carbapenem-Resistant | 200 | 0.5 | 4 | [15] |

| Pseudomonas aeruginosa | MDR | 86 | 0.12 | 1 | [16] |

| Acinetobacter baumannii | Carbapenem-Resistant | 150 | 1 | 8 | [15] |

| Acinetobacter baumannii | Carbapenem-Resistant (Global Collection) | 313 | 0.5 | 4 | [4] |

| Stenotrophomonas maltophilia | - | 50 | 0.25 | 0.5 | [15] |

Binding Affinity to Penicillin-Binding Protein 3 (PBP3)

The following table presents the binding affinity of cefiderocol and comparator β-lactams to PBP3 from Pseudomonas aeruginosa.

| Compound | pIC₅₀ | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| Cefiderocol | - | - | [3][17] |

| Cefepime | - | 9600 | [3] |

| Ceftazidime | - | - | [3][17] |

| Meropenem | - | 11000 | [3] |

Note: Specific pIC50 and k_inact/Ki values for cefiderocol were not explicitly provided in the search results, but the studies indicate it is a potent inhibitor.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for cefiderocol susceptibility testing.[15][18][19]

4.1.1. Media Preparation: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

-

To deplete iron, add an iron-chelating resin (e.g., Chelex-100) to the CAMHB at a concentration of 2% (w/v).[15]

-

Stir the mixture for at least 6 hours at room temperature.[20]

-

Remove the resin by filtration.

-

The final iron concentration should be ≤0.03 µg/mL.[20]

4.1.2. Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[15]

4.1.3. MIC Assay

-

Prepare serial two-fold dilutions of cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover the desired concentration range (e.g., 0.008 to 128 mg/L).

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[15]

-

The MIC is the lowest concentration of cefiderocol that completely inhibits visible growth.

Radiolabeled Cefiderocol Uptake Assay

This protocol provides a method to quantify the uptake of cefiderocol into bacterial cells.[5][21]

4.2.1. Bacterial Culture Preparation

-

Incubate the test bacterial strain overnight in both iron-depleted CAMHB (ID-CAMHB) and iron-sufficient CAMHB (ID-CAMHB supplemented with 100 µM ammonium (B1175870) iron(III) citrate).[21]

4.2.2. Uptake Assay

-

Wash the overnight cultures and resuspend them in their respective media.

-

Incubate the bacterial suspensions at 37°C for 10 minutes.

-

Simultaneously add 66 µM ammonium iron(III) citrate (B86180) and a known concentration of radiolabeled cefiderocol (e.g., [thiazole-¹⁴C]cefiderocol at 10 µg/mL).[21]

-

At various time points (e.g., 0.5, 1, 3, 5, and 10 minutes), take samples and immediately filter them through a membrane filter to separate the bacteria from the medium.[21]

-

Wash the filters to remove any non-internalized radiolabeled cefiderocol.

-

Determine the amount of radioactivity on the filters using a liquid scintillation counter.

-

Calculate the amount of cefiderocol taken up by the cells at each time point.

Penicillin-Binding Protein (PBP) 3 Binding Assay

This protocol outlines a method to assess the binding affinity of cefiderocol to PBP3.[22][23]

4.3.1. Reagents and Buffers

-

Purified recombinant PBP3 from the target organism.

-

Bocillin-FL, a fluorescently labeled penicillin derivative.

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).[22]

4.3.2. Inhibition Assay

-

In a suitable microplate format, combine a fixed concentration of PBP3 (e.g., 60 nM) and Bocillin-FL (e.g., 30 nM) in the assay buffer.[22]

-

Add varying concentrations of cefiderocol to the wells.

-

Incubate the plate for a defined period (e.g., 10 minutes) to allow for competitive binding.

-

Measure the fluorescence polarization of the samples. The binding of the smaller, fluorescent Bocillin-FL to the larger PBP3 protein results in a high fluorescence polarization signal. Cefiderocol competes with Bocillin-FL for binding to PBP3, leading to a decrease in the fluorescence polarization signal.

-

Determine the IC₅₀ value of cefiderocol by plotting the percentage of inhibition against the logarithm of the cefiderocol concentration.

Visualizations

References

- 1. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of last-resort antibiotic revealed for the first time | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cefiderocol in Combating Carbapenem-Resistant Acinetobacter baumannii: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The emergence of cefiderocol resistance in Pseudomonas aeruginosa from a heteroresistant isolate during prolonged therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of Iron-Transport Systems and β-Lactamases to Cefiderocol Resistance in Clinical Isolates of Acinetobacter baumannii Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Susceptibility to new antibiotics and genetic characterisation of carbapenemase-producing Enterobacterales: low activity of cefiderocol against NDM-producing isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. journals.asm.org [journals.asm.org]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cefiderocol and its Catechol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4][5] Its chemical structure is a hybrid of ceftazidime (B193861) and cefepime, featuring a catechol moiety on the C-3 side chain.[1][5] This catechol group acts as a siderophore, chelating iron and facilitating the drug's entry into bacterial cells through their iron transport systems, a "Trojan horse" strategy that overcomes certain resistance mechanisms.[5][6] The unique structural features and mechanism of action of Cefiderocol necessitate a thorough understanding of its spectroscopic properties for quality control, stability studies, and the development of related compounds. This guide provides an in-depth overview of the spectroscopic analysis of Cefiderocol and its catechol derivatives, focusing on UV-Vis, FT-IR, NMR, and Mass Spectrometry techniques.

Structural Overview of Cefiderocol

Cefiderocol's structure consists of a cephalosporin core, similar to other beta-lactam antibiotics, which is responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[1][5] The key innovation is the presence of a chlorocatechol group attached to a pyrrolidinium (B1226570) linker at the C-3 position.[2][5]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Cefiderocol and for studying its electronic properties, particularly those related to the catechol moiety.

Experimental Protocol

A standard experimental procedure for the UV-Vis analysis of Cefiderocol is as follows:

-

Instrumentation : A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is typically used.

-

Sample Preparation :

-

Prepare a stock solution of Cefiderocol in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

-

Measurement :

-

Record the UV-Vis spectrum of the solvent as a blank.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

For qualitative analysis, scan the full UV-Vis spectrum.

-

-

Data Analysis :

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the concentration of unknown samples using the calibration curve.

-

The study of solvent effects on the absorption spectra can provide insights into the nature of the electronic transitions and solute-solvent interactions.[7][8][9]

Data Presentation

| Parameter | Value | Solvent | Reference |

| λmax | ~300 nm | Serum | [10] |

| λmax (Catechol) | ~280 nm | Aqueous | [9] |

| λmax (Catechol Siderophores) | 210, 250, 320 nm | - | [11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the Cefiderocol molecule, making it a powerful tool for structural confirmation and identification.

Experimental Protocol

-

Instrumentation : An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used for solid samples.

-

Sample Preparation : A small amount of the solid Cefiderocol sample is placed directly on the ATR crystal.

-

Measurement : The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis : The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups in the molecule.

Data Presentation

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (Catechol) | 3550-3200 (broad) | Hydrogen-bonded hydroxyl groups. |

| N-H (Amide) | 3400-3200 (medium) | Stretching vibration of the amide N-H. |

| C=O (β-Lactam) | ~1760 (strong) | Characteristic high-frequency carbonyl stretch. |

| C=O (Amide) | ~1650 (strong) | Amide I band. |

| C=C (Aromatic) | 1600-1450 (variable) | Stretching vibrations of the catechol and thiazole (B1198619) rings. |

| C-O (Phenolic) | 1260-1180 (strong) | Stretching vibration of the catechol C-O bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of Cefiderocol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex spectra of Cefiderocol.

-

Sample Preparation : Dissolve a few milligrams of Cefiderocol in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Measurement :

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For complete assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.

-

-

Data Analysis : The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are used to assign each proton and carbon signal to a specific atom in the Cefiderocol molecule.

Data Presentation

A complete, assigned ¹H and ¹³C NMR spectrum of Cefiderocol is not publicly available. However, some partial ¹H NMR data has been reported.

¹H NMR (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| ~7.0-7.5 | m | Aromatic protons (Catechol) |

| ~5.0-6.0 | m | Protons on β-lactam and dihydrothiazine rings |

| ~3.0-4.0 | m | Protons on pyrrolidinium ring and side chains |

| ~1.0-2.0 | m | Aliphatic protons on side chains |

The NMR spectra of cephalosporin E-isomers, which are potential impurities, show characteristic differences in the chemical shifts of the side chain at the 7-position compared to the Z-isomers.[12]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of Cefiderocol and for obtaining structural information through fragmentation analysis. It is also widely used for the sensitive quantification of the drug in biological matrices.

Experimental Protocol

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used. Electrospray ionization (ESI) is a common ionization technique.

-

Sample Preparation : Samples are typically introduced into the mass spectrometer via an LC system after appropriate extraction and dilution.

-

Measurement :

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis : The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern provides information about the different structural motifs within the molecule.

Data Presentation

| Ion | m/z |

| [M+H]⁺ | 752.1 |

| Fragment 1 | 285.3 |

| Fragment 2 | 468.2 |

The fragmentation of cephalosporins often involves cleavage of the β-lactam ring and loss of side chains.[13]

Spectroscopic Analysis of Catechol Derivatives